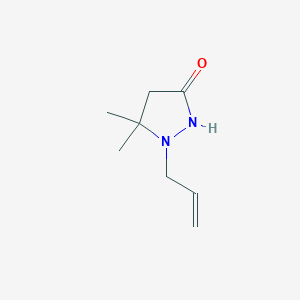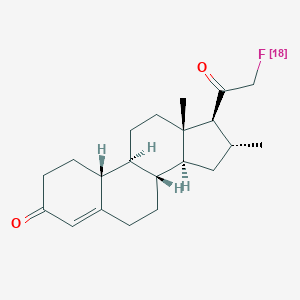
21-Fluoro-16-methyl-19-norprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Fluoro-16-methyl-19-norprogesterone, also known as Org 2058, is a synthetic progestin that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in a variety of studies related to reproductive health, cancer, and other medical conditions.
Mechanism Of Action
The mechanism of action of 21-Fluoro-16-methyl-19-norprogesterone 2058 is similar to that of other progestins. It binds to the progesterone receptor and activates it, leading to a variety of downstream effects. These effects include the suppression of ovulation, the thickening of cervical mucus to prevent sperm from reaching the egg, and the thinning of the uterine lining to prevent implantation of a fertilized egg.
Biochemical And Physiological Effects
21-Fluoro-16-methyl-19-norprogesterone 2058 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain proteins, such as sex hormone-binding globulin and insulin-like growth factor-binding protein 1. It has also been shown to decrease the production of other proteins, such as plasminogen activator inhibitor-1. These effects can have a variety of implications for reproductive health and other medical conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 21-Fluoro-16-methyl-19-norprogesterone 2058 for lab experiments is its potent progestational activity. This makes it a useful tool for studying a variety of reproductive health-related conditions. Additionally, its well-established synthesis method and availability make it a convenient choice for researchers. However, there are limitations to its use. For example, it may not be suitable for studying conditions that are not related to reproductive health. Additionally, its potent progestational activity may make it difficult to study the effects of other hormones or compounds in combination with 21-Fluoro-16-methyl-19-norprogesterone 2058.
Future Directions
There are many potential future directions for research related to 21-Fluoro-16-methyl-19-norprogesterone 2058. One area of interest is the potential use of 21-Fluoro-16-methyl-19-norprogesterone 2058 in the treatment of breast cancer and other medical conditions. Additionally, there is ongoing research related to the development of new progestins with improved potency and selectivity. Finally, there is a need for further research into the biochemical and physiological effects of 21-Fluoro-16-methyl-19-norprogesterone 2058 and other progestins, particularly in non-reproductive health-related conditions.
Conclusion
21-Fluoro-16-methyl-19-norprogesterone, or 21-Fluoro-16-methyl-19-norprogesterone 2058, is a synthetic progestin that has been widely used in scientific research. Its well-established synthesis method, potent progestational activity, and availability make it a useful tool for studying a variety of reproductive health-related conditions. Additionally, its potential use in the treatment of breast cancer and other medical conditions makes it an area of ongoing research interest. As research into 21-Fluoro-16-methyl-19-norprogesterone 2058 and other progestins continues, there may be new insights into their biochemical and physiological effects, as well as their potential applications in a variety of medical conditions.
Synthesis Methods
The synthesis of 21-Fluoro-16-methyl-19-norprogesterone 2058 involves the reaction of 16-methylene-19-norprogesterone with fluoroacetic acid in the presence of a base. The resulting product is then treated with methyl iodide to form 21-fluoro-16-methyl-19-norprogesterone. This synthesis method has been well-established and is widely used in the production of 21-Fluoro-16-methyl-19-norprogesterone 2058 for scientific research purposes.
Scientific Research Applications
21-Fluoro-16-methyl-19-norprogesterone 2058 has been used in a variety of scientific research studies, particularly in the field of reproductive health. It has been shown to have potent progestational activity and has been used in studies related to contraception, fertility, and menstrual cycle regulation. Additionally, it has been studied for its potential use in the treatment of breast cancer, endometrial cancer, and other medical conditions.
properties
CAS RN |
134785-66-3 |
|---|---|
Product Name |
21-Fluoro-16-methyl-19-norprogesterone |
Molecular Formula |
C21H29FO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1 |
InChI Key |
KGNJETDQGQBSEF-LZCFKZKKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
synonyms |
21-fluoro-16-methyl-19-norprogesterone 21-FMNP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



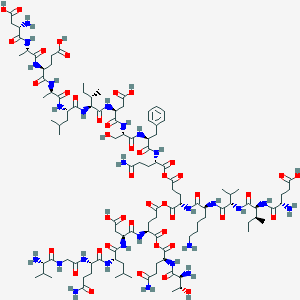
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
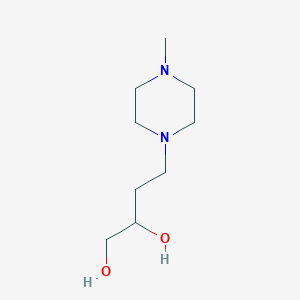
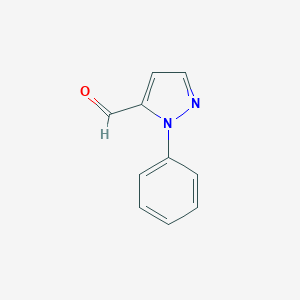
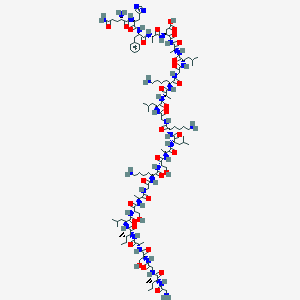
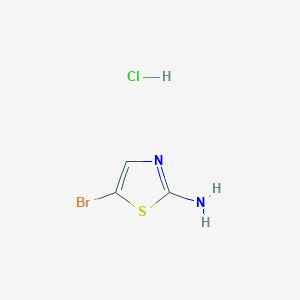
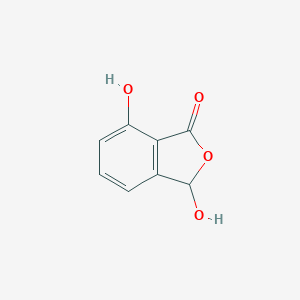
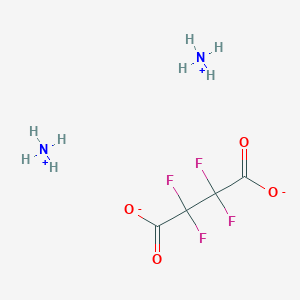
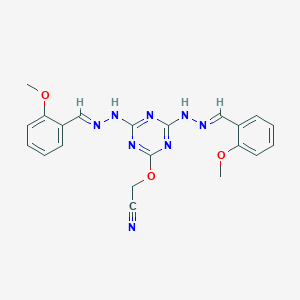
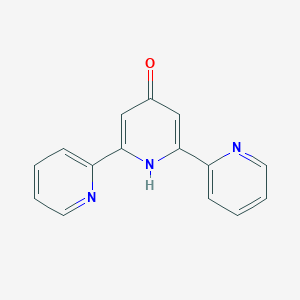
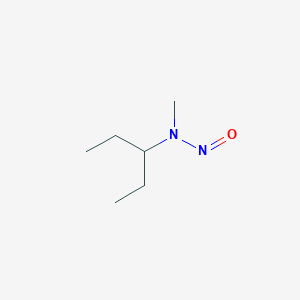
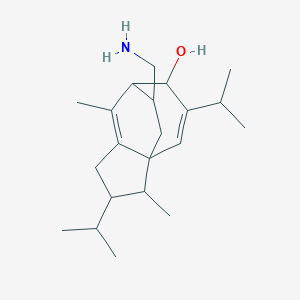
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
